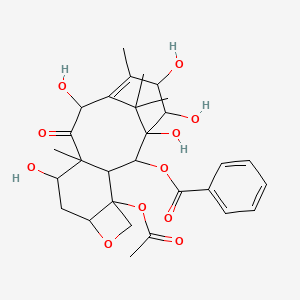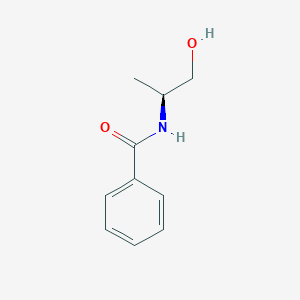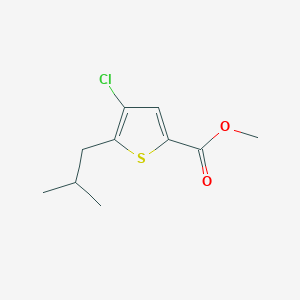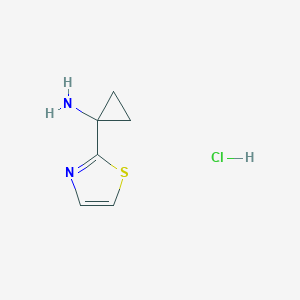
14beta-Hydroxydeacetylbaccatin iii
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14beta-Hydroxydeacetylbaccatin iii involves several steps. One common method starts with 7-Boc-13-ketobaccatin iii, which is treated with suitable bases and oxidizing agents to introduce hydroxy groups at positions 1 and 14 . Another approach involves the use of 10-deacetylbaccatin iii as a substrate, which undergoes biotransformation using microbial strains expressing 10-deacetylbaccatin iii-10-O-acetyltransferase .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of 10-deacetylbaccatin iii from renewable sources such as Taxus needles, followed by chemical or enzymatic modifications to introduce the hydroxy groups . This method is advantageous due to the relatively high content of 10-deacetylbaccatin iii in Taxus species and the efficiency of the biotransformation process.
化学反応の分析
Types of Reactions: 14beta-Hydroxydeacetylbaccatin iii undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to produce derivatives with enhanced biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, bases, and acetylating agents . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions of this compound include methoxylated second-generation taxanes and other derivatives with potential anticancer activities .
科学的研究の応用
14beta-Hydroxydeacetylbaccatin iii has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a convenient substrate for the synthesis of methoxylated second-generation taxanes . In biology and medicine, it is a crucial precursor in the biosynthesis of paclitaxel, which is used in the treatment of various cancers . Additionally, its antitumor and antimitotic activities make it a valuable compound for studying cancer cell biology and developing new anticancer therapies .
作用機序
The mechanism of action of 14beta-Hydroxydeacetylbaccatin iii involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to microtubules, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of paclitaxel, which also targets microtubules and inhibits their dynamics .
類似化合物との比較
14beta-Hydroxydeacetylbaccatin iii is similar to other taxane compounds such as 10-deacetylbaccatin iii and baccatin iii. its unique structure, with hydroxy groups at positions 1 and 14, distinguishes it from these compounds . This structural difference enhances its potential as a substrate for the synthesis of methoxylated second-generation taxanes and other derivatives with improved biological activities .
List of Similar Compounds:- 10-deacetylbaccatin iii
- Baccatin iii
- Paclitaxel
- Docetaxel
特性
IUPAC Name |
(4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPZCTVRVPPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)




![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)

![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

